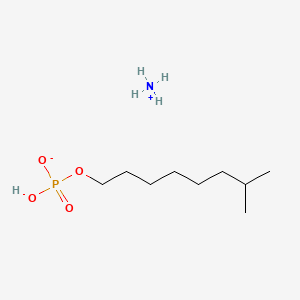
Zinc tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is typically found as a white crystalline powder or crystal and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst and stabilizer, playing a crucial role in the production of various polymers like polyvinyl chloride, polypropylene, and polyethylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc tert-butylbenzoate is synthesized through a multi-step process. Initially, tert-butylbenzaldehyde is reacted with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solvent method. Benzoic acid and a mixed solvent are added to a reactor and heated until the benzoic acid is completely dissolved. Zinc oxide or zinc hydroxide powder is then added to the solution, followed by a catalyst. The mixture is stirred for several hours, cooled, filtered, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to its corresponding benzoic acid derivative.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, tert-butylbenzoic acid, and various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Zinc tert-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is explored for its potential use in drug formulations and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of zinc tert-butylbenzoate involves its role as a catalyst and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to facilitate chemical reactions and stabilize reaction intermediates. The zinc ion in the compound plays a crucial role in these interactions by coordinating with other molecules and enhancing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc stearate
- Zinc glycerolate
- Zinc 4-aminobenzoate
Uniqueness
Zinc tert-butylbenzoate is unique due to its specific structure, which includes a tert-butyl group that provides steric hindrance and enhances its stability and reactivity compared to other zinc carboxylates. This makes it particularly effective as a catalyst and stabilizer in various chemical and industrial processes .
Propriétés
Numéro CAS |
30443-47-1 |
|---|---|
Formule moléculaire |
C22H26O4Zn |
Poids moléculaire |
419.8 g/mol |
Nom IUPAC |
zinc;2-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-7-5-4-6-8(9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
JDWKHPKWCUBDHC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C(=O)[O-].CC(C)(C)C1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



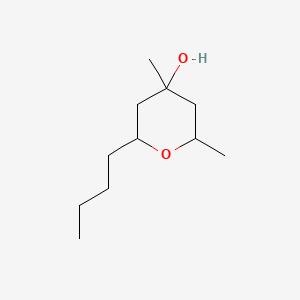
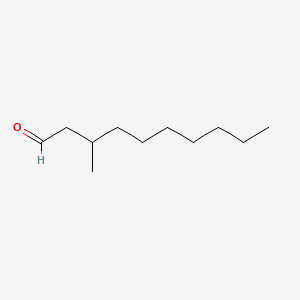
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
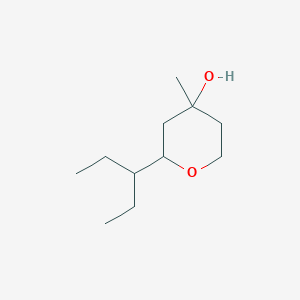
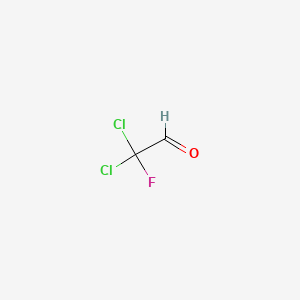
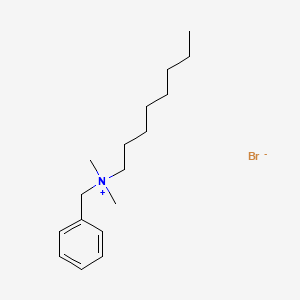
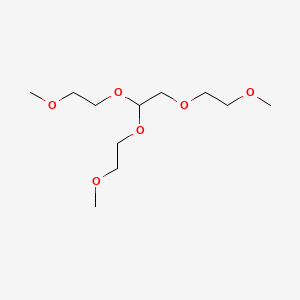
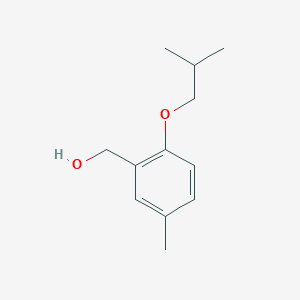
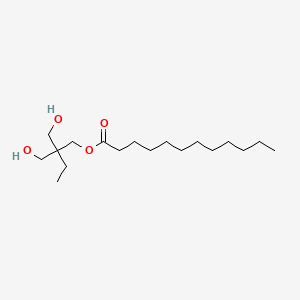
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

